molecular formula C28H28N2O4 B14926287 methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B14926287
M. Wt: 456.5 g/mol
InChI Key: MGYFZLGYRZUORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring substituted with methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C28H28N2O4/c1-5-25-26(20-9-13-23(32-2)14-10-20)29-30(27(25)21-11-15-24(33-3)16-12-21)18-19-7-6-8-22(17-19)28(31)34-4/h6-17H,5,18H2,1-4H3

InChI Key

MGYFZLGYRZUORY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.